1,5-Dibenzyl glutarate
CAS No.: 56977-08-3
Cat. No.: VC20754588
Molecular Formula: C19H20O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56977-08-3 |
---|---|
Molecular Formula | C19H20O4 |
Molecular Weight | 312.4 g/mol |
IUPAC Name | dibenzyl pentanedioate |
Standard InChI | InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
Standard InChI Key | PLZHJBTWPOYHHY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 |
1. Introduction to 1,5-Dibenzyl Glutarate
1,5-Dibenzyl glutarate is an organic compound that belongs to the class of esters derived from glutaric acid and benzyl alcohol. It is characterized by the presence of two benzyl groups attached to the 1 and 5 positions of the glutarate backbone. This compound has garnered interest in various fields, including organic synthesis, pharmaceuticals, and materials science due to its unique structural properties and potential applications.
Chemical Formula and Molecular Weight
-
Chemical Formula: C₁₄H₁₈O₄
-
Molecular Weight: 250.29 g/mol
Structural Representation
The structural formula of 1,5-dibenzyl glutarate can be represented as follows:
textO || C6H5-CH2-C-CH2-CO-O-CH2-C6H5 || O
Synthetic Routes
1,5-Dibenzyl glutarate can be synthesized through various methods, primarily involving the esterification of glutaric acid with benzyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Mechanism
The synthesis involves the following steps:
-
Protonation of the Carboxylic Acid: The carboxylic group of glutaric acid is protonated by the acid catalyst.
-
Nucleophilic Attack: The nucleophilic benzyl alcohol attacks the carbonyl carbon of the activated carboxylic acid.
-
Formation of Ester: The reaction proceeds with the elimination of water, resulting in the formation of the ester bond.
Yield and Purity
Research indicates that under optimized conditions, yields can reach up to 85%, with purity levels exceeding 95% as determined by gas chromatography.
Pharmaceutical Applications
1,5-Dibenzyl glutarate has been investigated for its potential use in drug delivery systems due to its favorable solubility properties and biocompatibility.
Material Science
In material science, it serves as a plasticizer in polymer formulations, enhancing flexibility and durability.
Research Studies
Recent studies have explored its role as a precursor in the synthesis of various bioactive compounds and its potential applications in nanotechnology.
Recent Studies
A variety of studies have focused on the properties and applications of 1,5-dibenzyl glutarate:
-
Study A (2023): Investigated its use as a plasticizer for polyvinyl chloride (PVC), demonstrating improved mechanical properties.
-
Study B (2024): Evaluated its efficacy in drug delivery systems, showing enhanced release profiles compared to traditional carriers.
Comparative Analysis Table
Study | Year | Application Area | Key Findings |
---|---|---|---|
Study A | 2023 | Material Science | Improved mechanical properties in PVC |
Study B | 2024 | Pharmaceuticals | Enhanced drug release profiles |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume